![molecular formula C11H10N2 B1612348 Dipyridin-3-ylmethane CAS No. 78210-43-2](/img/structure/B1612348.png)
Dipyridin-3-ylmethane
Overview
Description
Dipyridin-3-ylmethane is a chemical compound with the empirical formula C₁₁H₈N₂O. It belongs to the class of heterocyclic compounds and contains a pyridine ring. The compound is also known as di(pyridin-3-yl)methane .
Synthesis Analysis
Dipyridin-3-ylmethane can be synthesized using different methods. One approach involves the reaction of 3,5-dimethylbenzeneboronic acid with pyridine , followed by chlorination using elemental chlorine. Another classical method employs trimethylamine as a reagent .Molecular Structure Analysis
The molecular formula of dipyridin-3-ylmethane is C₁₁H₁₀N₂, with an average mass of 170.210 Da. It consists of a pyridine ring attached to a methylene group .Chemical Reactions Analysis
Dipyridin-3-ylmethane can participate in various chemical reactions, including cross-coupling reactions. Its unique structure allows for the insertion of π-systems (such as phenyl, allyl, and ethynyl) to extend electronic conjugation .Scientific Research Applications
Thermally Activated Delayed Fluorescence (TADF) Compounds
Dipyridin-3-ylmethane is used in the synthesis of Thermally Activated Delayed Fluorescence (TADF) compounds . These compounds have gained significant attention due to their low cost and high performance. Two solution-processable TADF emitters named ACCz-DPyM and POxCz-DPyM were synthesized using Dipyridin-3-ylmethane as an acceptor . These compounds showed excellent performance as solution-processed with low turn-on voltage, high luminance, and low efficiency roll-off .
OLED Devices
The TADF compounds synthesized using Dipyridin-3-ylmethane are suitable for Organic Light Emitting Diode (OLED) devices . The solution-processed device based on ACCz-DPyM shows bluish-green emission .
Copper-Catalyzed Synthesis
Dipyridin-3-ylmethane is used in the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation . This process is efficient and has been used in the synthesis of aromatic ketones .
Mechanism of Action
Target of Action
Dipyridin-3-ylmethane is a compound that has been found to have antibacterial activity . It is a ligand for the ruthenium metal center . .
Mode of Action
It is known that it can be used in cross-coupling reactions with benzonitrile to make diarylmethanes
Biochemical Pathways
It is known that the compound can be used to synthesize ether-based intermediates with extended electronic conjugation by insertion of π systems such as phenyl, allyl, and ethynyl . This suggests that it may influence biochemical pathways involving these intermediates, but more research is needed to elucidate the specific pathways affected.
Pharmacokinetics
It is known that the compound has a molecular weight of 17021 g/mol , which may influence its bioavailability and distribution within the body.
Result of Action
It is known that the compound has antibacterial activity , suggesting that it may exert its effects by inhibiting the growth or survival of bacteria
Action Environment
It is known that the compound can be synthesized by the reaction of 3,5-dimethylbenzeneboronic acid with pyridine followed by chlorination using elemental chlorine This suggests that its synthesis and potentially its action may be influenced by environmental conditions such as temperature and pH
Safety and Hazards
Future Directions
Dipyridin-3-ylmethane’s unique properties make it valuable for developing advanced materials, catalysis, and pharmaceutical research. Researchers may explore its applications further in these areas.
properties
IUPAC Name |
3-(pyridin-3-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1-6,8-9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPGYRGTXVSLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563729 | |
Record name | 3,3'-Methylenedipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipyridin-3-ylmethane | |
CAS RN |
78210-43-2 | |
Record name | 3,3'-Methylenedipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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